molecular formula C11H11ClN2O2 B1378431 5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole CAS No. 1423024-64-9

5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B1378431
CAS No.: 1423024-64-9
M. Wt: 238.67 g/mol
InChI Key: ZAJWENMOTITTER-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic organic compound It belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. A common method involves the reaction of a hydrazide with an ester or acid chloride under acidic or basic conditions.

  • Introduction of the Chloromethyl Group: : The chloromethyl group can be introduced via chloromethylation reactions. This often involves the use of formaldehyde and hydrochloric acid or other chloromethylating agents.

  • Attachment of the Methoxy-Methylphenyl Group: : This step typically involves the coupling of the oxadiazole ring with a substituted benzene derivative. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the available functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various derivatives.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids. Reduction reactions can also occur, especially at the oxadiazole ring, potentially leading to ring opening or hydrogenation products.

Common Reagents and Conditions

  • Nucleophilic Substitution: : Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO under mild heating conditions.

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic or neutral conditions.

  • Reduction: : Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.

Major Products

  • Substitution Products: : Depending on the nucleophile, products can include azides, thiols, ethers, and amines.

  • Oxidation Products: : Aldehydes, carboxylic acids, or ketones.

  • Reduction Products: : Reduced oxadiazole derivatives or ring-opened products.

Scientific Research Applications

Chemistry

In chemistry, 5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer activities. This specific compound may exhibit similar properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: : Lacks the methoxy and methyl groups, which may affect its reactivity and biological activity.

  • 5-(Bromomethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole: : Similar structure but with a bromomethyl group instead of chloromethyl, which may influence its reactivity and applications.

  • 3-(3-Methoxy-4-methylphenyl)-1,2,4-oxadiazole: : Lacks the chloromethyl group, affecting its potential for further functionalization.

Uniqueness

The presence of both the chloromethyl and methoxy-methylphenyl groups in 5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole makes it uniquely versatile for various chemical reactions and applications. The chloromethyl group provides a reactive site for nucleophilic substitution, while the methoxy-methylphenyl group can influence the compound’s electronic properties and biological activity.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-7-3-4-8(5-9(7)15-2)11-13-10(6-12)16-14-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJWENMOTITTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171905
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423024-64-9
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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